molecular formula C22H23BrN2O3 B2587088 3-(4-bromophenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one CAS No. 845627-18-1

3-(4-bromophenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one

Cat. No.: B2587088
CAS No.: 845627-18-1
M. Wt: 443.341
InChI Key: DINMFTIPFRHFDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-bromophenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one” is a complex organic molecule. It contains a chromen-4-one moiety, which is a type of oxygen-containing heterocycle, attached to a bromophenyl group and an ethylpiperazine group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a chromen-4-one core, a bromophenyl group, and an ethylpiperazine group. The exact 3D structure and conformation would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the piperazine ring, which contains nitrogen atoms that can act as nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Antimicrobial Activity

3-(4-bromophenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one and its derivatives exhibit significant potential in antimicrobial research. Studies like the one conducted by Ghashang et al. (2015) have synthesized and evaluated various derivatives for their effectiveness against bacterial and fungal strains. These derivatives demonstrate high yields, cleaner reactions, and significant in vitro antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Ghashang, Mansoor, & Aswin, 2015).

Anticholinesterase Activity

The compound and its analogs have been researched for their anticholinesterase activity, which is crucial in treating diseases like Alzheimer's. Filippova et al. (2019) developed a synthesis process for 3-{[4-methyl-3-(4-methylpiperazin-1-yl)]pent-1-en-1-yl}-4H-chromen-4-ones, demonstrating inhibitory activity against butyrylcholinesterase. This finding is significant for neurological research, particularly in understanding and managing neurodegenerative diseases (Filippova, Chernov, Shutov, & Yakovlev, 2019).

Antioxidant Properties

4-hydroxycoumarin derivatives, related to this compound, have been investigated for their antioxidant properties. Stanchev et al. (2009) measured the activity of these derivatives, finding that certain compounds express significant scavenger activity. This research opens avenues for developing antioxidants for various therapeutic applications (Stanchev, Hadjimitova, Traykov, Boyanov, & Manolov, 2009).

Potential in Biomedical Applications

The compound and its derivatives show promise in various biomedical applications. Ryzhkova, Ryzhkov, and Elinson (2020) synthesized a related compound, demonstrating its potential in regulating inflammatory diseases through docking studies. This suggests a broader scope of use in biomedical research, particularly in inflammation and immune response management (Ryzhkova, Ryzhkov, & Elinson, 2020).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. It could also be interesting to explore its interactions with various biological targets .

Properties

IUPAC Name

3-(4-bromophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN2O3/c1-2-24-9-11-25(12-10-24)13-18-20(26)8-7-17-21(27)19(14-28-22(17)18)15-3-5-16(23)6-4-15/h3-8,14,26H,2,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINMFTIPFRHFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.